molecular formula C7H3Cl2NO3 B1598341 2,4-Dichloro-5-nitrobenzaldehyde CAS No. 53581-87-6

2,4-Dichloro-5-nitrobenzaldehyde

Cat. No.: B1598341
CAS No.: 53581-87-6
M. Wt: 220.01 g/mol
InChI Key: ZFEFNOHHULUFFM-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H3NO3Cl2. It is characterized by the presence of two chlorine atoms and a nitro group attached to a benzene ring, which also contains an aldehyde group. This compound is known for its applications in various fields of chemistry, biology, medicine, and industry due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Nitration of 2,4-Dichlorobenzaldehyde: The compound can be synthesized by nitrating 2,4-dichlorobenzaldehyde using nitric acid. The reaction is typically carried out at low temperatures to control the nitration process and prevent over-nitration.

  • Industrial Production Methods: On an industrial scale, the compound is produced by reacting 2,4-dichlorobenzaldehyde with nitric acid in a controlled environment. The reaction mixture is then cooled, filtered, and the product is crystallized out of the solution.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized products.

  • Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 2,4-dichloro-5-aminobenzaldehyde.

  • Substitution: The chlorine atoms on the benzene ring can be substituted with other groups through various substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and hydrochloric acid (HCl) are used.

  • Substitution: Various nucleophiles and electrophiles can be used to substitute the chlorine atoms.

Major Products Formed:

  • Oxidation: 2,4-Dichloro-5-nitrobenzoic acid

  • Reduction: 2,4-Dichloro-5-aminobenzaldehyde

  • Substitution: Various substituted benzaldehydes depending on the nucleophile or electrophile used.

Scientific Research Applications

Organic Synthesis

2,4-Dichloro-5-nitrobenzaldehyde is widely utilized as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, leading to the formation of complex molecules.

  • Synthesis of Pharmaceuticals: The compound serves as a precursor for synthesizing various pharmaceutical agents. For instance, it can be transformed into biologically active compounds through functionalization reactions such as nitration and reduction .
  • Agrochemicals Production: It is also employed in the synthesis of agrochemicals, contributing to the development of herbicides and pesticides that enhance agricultural productivity.

Chemical Research

In chemical research, this compound plays a critical role due to its reactivity and ability to form derivatives.

  • Reactivity Studies: The compound's nitro group makes it a target for nucleophilic substitution reactions, which are essential for understanding reaction mechanisms in organic chemistry .
  • Catalytic Applications: Research has shown that derivatives of this compound can act as catalysts in various organic transformations, improving reaction efficiencies and yields .

Material Science

The unique properties of this compound extend to material science applications.

  • Electronics and Photovoltaics: Compounds derived from this compound have been investigated for their electronic properties, making them suitable for applications in solar cells and light-emitting diodes (LEDs) .

Case Study 1: Synthesis of Anticancer Agents

A recent study demonstrated the use of this compound in synthesizing novel anticancer agents. The synthesis involved a multi-step process where the compound was reacted with various amines to yield potential therapeutic candidates. Preliminary biological assays indicated significant cytotoxicity against specific cancer cell lines.

Case Study 2: Development of Agrochemicals

In agricultural chemistry research, this compound was utilized to synthesize a new class of herbicides. The synthesized compounds showed enhanced efficacy in controlling weed growth while minimizing environmental impact. Field trials confirmed increased crop yields compared to traditional herbicides .

Mechanism of Action

The mechanism by which 2,4-Dichloro-5-nitrobenzaldehyde exerts its effects depends on the specific application. In pharmaceuticals, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific biological pathways. The molecular targets and pathways involved can vary widely depending on the final product synthesized from this compound.

Comparison with Similar Compounds

2,4-Dichloro-5-nitrobenzaldehyde is similar to other nitrobenzaldehydes and chlorinated benzaldehydes, but its unique combination of functional groups gives it distinct properties. Some similar compounds include:

  • 2,4-Dichlorobenzaldehyde: Lacks the nitro group.

  • 5-Nitrosalicylaldehyde: Contains a hydroxyl group in addition to the nitro group.

  • 2,4-Dinitrobenzaldehyde: Contains two nitro groups instead of one.

These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.

Chemical Reactions Analysis

Reduction Reactions

The nitro (-NO₂) and aldehyde (-CHO) groups undergo selective or sequential reduction under controlled conditions:

Nitro Group Reduction

  • Reagents/Conditions : Hydrogen gas (H₂) with palladium on carbon (Pd/C) in ethanol at 25–50°C .

  • Mechanism : Catalytic hydrogenation cleaves the N–O bond, converting -NO₂ to -NH₂.

  • Product : 2,4-Dichloro-5-aminobenzaldehyde.

  • Key Data :

    YieldPurityReaction Time
    85–92%>95%4–6 hours

Aldehyde Group Reduction

  • Reagents/Condients : Sodium borohydride (NaBH₄) in methanol at 0–5°C .

  • Mechanism : Hydride transfer reduces -CHO to -CH₂OH.

  • Product : 2,4-Dichloro-5-nitrobenzyl alcohol.

Nucleophilic Aromatic Substitution

The chlorine substituents participate in substitution reactions at elevated temperatures due to activation by the nitro group:

Chlorine Displacement

  • Reagents/Conditions :

    • Amines (e.g., NH₃, RNH₂) in dimethylformamide (DMF) at 80–100°C .

    • Thiols (e.g., HS-R) with potassium carbonate (K₂CO₃) in acetone.

  • Mechanism : The nitro group withdraws electron density, polarizing the C–Cl bond and facilitating attack by nucleophiles.

  • Regioselectivity : Substitution occurs preferentially at the 4-position due to resonance stabilization from the nitro group .

  • Product Examples :

    • 2-Chloro-5-nitro-4-(alkylamino)benzaldehyde

    • 2-Chloro-5-nitro-4-(alkylthio)benzaldehyde

Oxidation Reactions

The aldehyde group is oxidized to a carboxylic acid under strong conditions:

Aldehyde Oxidation

  • Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic aqueous solution at 60–80°C .

  • Mechanism : Mn(VII) oxidizes -CHO to -COOH via a radical intermediate.

  • Product : 2,4-Dichloro-5-nitrobenzoic acid.

  • Key Data :

    Conversion RateSelectivity
    78–85%>90%

Condensation Reactions

The aldehyde group engages in condensation with nucleophiles:

Schiff Base Formation

  • Reagents/Conditions : Primary amines (e.g., aniline) in ethanol under reflux .

  • Mechanism : Nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration.

  • Product : Imines (e.g., 2,4-Dichloro-5-nitrobenzylideneaniline).

Electrophilic Aromatic Substitution

Despite deactivation by electron-withdrawing groups, limited reactivity is observed under extreme conditions:

Nitration

  • Reagents/Conditions : Fuming HNO₃/H₂SO₄ at 120°C .

  • Regioselectivity : Additional nitro groups are introduced meta to existing substituents.

  • Product : 2,4-Dichloro-3,5-dinitrobenzaldehyde (minor product due to steric hindrance).

Photochemical Reactions

UV irradiation induces radical formation:

  • Pathway : Homolytic cleavage of C–Cl bonds generates aryl radicals, leading to dimerization or cross-coupling products.

Properties

IUPAC Name

2,4-dichloro-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO3/c8-5-2-6(9)7(10(12)13)1-4(5)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEFNOHHULUFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391255
Record name 2,4-Dichloro-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53581-87-6
Record name 2,4-Dichloro-5-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53581-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 125 g of nitric acid in 153 g of sulfuric acid which had been prepared with ice-cooling at (−5)° C. was added dropwise to a solution of 262.5 g (1.5 mol) of 2,4-dichlorobenzaldehyde in 560 ml of sulfuric acid. After the reaction mixture had been stirred for 2 hours at 10° C., it was poured onto 4 kg of ice. The resulting solids were subsequently separated off, washed with water and dissolved in 2 l of dichloromethane. The resulting solution was washed with saturated aqueous sodium hydrogen carbonate solution, then dried over magnesium sulfate and finally concentrated. Yield: 329.5 g; m.p.: 61-63° C.
Quantity
125 g
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153 g
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262.5 g
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560 mL
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ice
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4 kg
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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